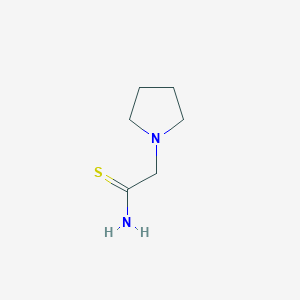

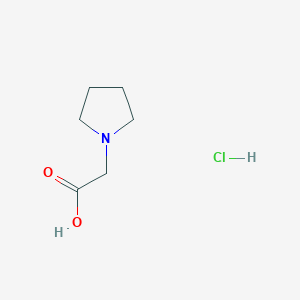

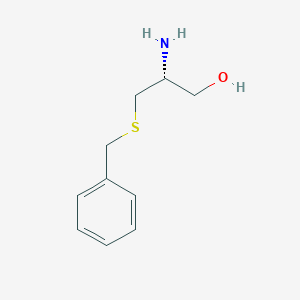

2-(Pyrrolidin-1-yl)ethanethioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Pyrrolidin-1-yl)ethanethioamide is a compound that is structurally related to various pyrrolidine derivatives, which are often studied for their interesting chemical and physical properties. While the provided papers do not directly discuss 2-(Pyrrolidin-1-yl)ethanethioamide, they do provide insights into the behavior of structurally similar compounds, such as those containing pyridinyl and thiophenyl groups, which can be informative for understanding the properties and reactivity of 2-(Pyrrolidin-1-yl)ethanethioamide.

Synthesis Analysis

The synthesis of related compounds often involves the formation of amides and the use of protecting groups. For instance, 2-(pyridin-2-yl)ethanol has been used as a protecting group for carboxylic acids, which can be removed chemically or thermally after polymerization . Similarly, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides undergo ring opening in acidic conditions . These methods could potentially be adapted for the synthesis of 2-(Pyrrolidin-1-yl)ethanethioamide by considering the functional groups present in the molecule.

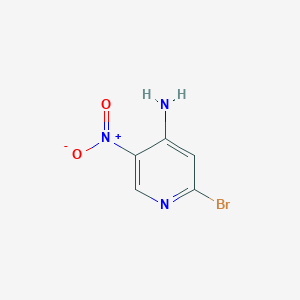

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Pyrrolidin-1-yl)ethanethioamide can be quite complex. For example, N,N'-bis(pyridin-n-ylmethyl)ethanedithioamides exhibit a range of conformations, influenced by intramolecular hydrogen bonding and conjugative interactions . These structural analyses are crucial as they can affect the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Chemical reactions involving pyrrolidine derivatives can lead to a variety of products. Acid-catalyzed ring opening of pyrrolidine-1-carboxamides can result in the formation of dibenzoxanthenes and diarylmethanes . Understanding the reactivity of the pyrrolidine ring and the influence of substituents is essential for predicting the chemical behavior of 2-(Pyrrolidin-1-yl)ethanethioamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by their substituents. For example, the presence of electron-donating or electron-withdrawing groups can affect the electrical conductivity of polymers based on pyrrolidine derivatives . Additionally, the thermal stability of these compounds can be quite high, which is an important consideration for practical applications . These properties are likely to be relevant for 2-(Pyrrolidin-1-yl)ethanethioamide as well.

Aplicaciones Científicas De Investigación

Pyrrolidine in Drug Discovery

Pyrrolidine and its derivatives, including structures like 2-(Pyrrolidin-1-yl)ethanethioamide, are pivotal in the synthesis of biologically active compounds for treating human diseases. The interest in these scaffolds stems from their ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and offer increased three-dimensional coverage through non-planarity, known as "pseudorotation". These features make pyrrolidine a key scaffold in the design of new compounds with varied biological profiles, showcasing its importance in medicinal chemistry (Li Petri et al., 2021).

Stereochemistry and Pharmacological Profile

The stereochemistry of pyrrolidine derivatives, including compounds structurally similar to 2-(Pyrrolidin-1-yl)ethanethioamide, significantly influences their pharmacological properties. Research shows that different stereoisomers and spatial orientations of substituents can lead to diverse biological profiles in drug candidates. This highlights the critical role of stereochemistry in the development of pyrrolidine-based compounds, underscoring the potential for creating effective pharmacological agents with specific desired effects (Veinberg et al., 2015).

Applications in Heterocyclic Compound Synthesis

Pyrrolidine scaffolds are instrumental in the synthesis of heterocyclic compounds, including pyridine, pyrimidine, and pyrrole derivatives. These structures serve as versatile synthetic intermediates, combining the nucleophilicity of enamines with the electrophilicity of enones. This makes them valuable in creating a variety of biologically interesting molecules and natural products, suggesting potential research applications for compounds like 2-(Pyrrolidin-1-yl)ethanethioamide in developing new therapeutic agents (Negri et al., 2004).

Safety And Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Direcciones Futuras

Propiedades

IUPAC Name |

2-pyrrolidin-1-ylethanethioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S/c7-6(9)5-8-3-1-2-4-8/h1-5H2,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKBBLGKMHPCSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80519509 |

Source

|

| Record name | (Pyrrolidin-1-yl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80519509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidin-1-yl)ethanethioamide | |

CAS RN |

760898-91-7 |

Source

|

| Record name | (Pyrrolidin-1-yl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80519509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Bromoethyl)-1H-benzo[d]imidazole](/img/structure/B1338715.png)

![3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1338737.png)